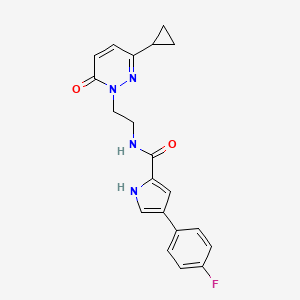

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule of interest in medicinal chemistry. This compound's unique structure, combining elements of pyridazinone, fluorophenyl, and pyrrole groups, contributes to its diverse pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes including:

Formation of the pyridazinone core by cyclizing appropriate precursors.

Introduction of the fluorophenyl group through electrophilic substitution.

Coupling the pyrrole derivative via an amidation reaction to form the final structure.

Industrial Production Methods

Industrial production involves scaling up these processes with optimized conditions to ensure high yield and purity. This includes meticulous control of reaction temperature, solvent choice, and reaction times to maintain consistency across batches.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The pyrrole ring can undergo oxidation, which may alter its pharmacological properties.

Reduction: Hydrogenation of the pyridazinone moiety to the corresponding hydroxy derivative.

Substitution: The fluorophenyl group can participate in various nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate for oxidizing the pyrrole ring.

Reducing Agents: For example, lithium aluminum hydride for reducing the pyridazinone.

Substituents: Nucleophiles like alkoxides in the presence of a base for aromatic substitution.

Major Products

Depending on the reaction conditions, these reactions can lead to derivatives that could possess varied biological activities, highlighting the compound's versatility in medicinal chemistry.

Applications De Recherche Scientifique

This compound is of interest in various fields:

Chemistry: Utilized as a building block for more complex molecules.

Biology: Studied for its interactions with enzymes and proteins.

Medicine: Investigated for potential therapeutic properties in treating various diseases.

Industry: Employed in developing novel materials with specific desired properties.

Mécanisme D'action

The compound's mechanism of action involves:

Molecular Targets: Binding to specific receptors or enzymes, modifying their activity.

Pathways Involved: Interacting with signaling pathways that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar in structure but has a chlorine atom instead of a fluorine, which could affect its reactivity and biological activity.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Featuring a methyl group in place of the fluorophenyl, this compound may show distinct pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides it with unique electronic and steric properties that influence its interaction with biological targets, setting it apart from its analogs.

Activité Biologique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H18FN3O3

- CAS Number : 2034468-04-5

- Molecular Weight : 347.34 g/mol

The presence of the cyclopropyl group and the pyrrole ring contributes to its unique biological activity profile.

Research indicates that this compound may exert its effects through several mechanisms:

- CB1 Receptor Antagonism : Similar compounds have demonstrated the ability to antagonize cannabinoid receptors, particularly CB1, which is implicated in appetite regulation and metabolic processes .

- Inhibition of Tumor Growth : The compound has shown potential in inhibiting pathways associated with cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .

- Cell Cycle Arrest : Studies have indicated that this compound can induce G1 phase cell cycle arrest, thereby preventing cancer cells from proliferating .

Anticancer Activity

This compound has been investigated for its anticancer properties. Key findings include:

- In vitro Studies : Laboratory studies have shown that this compound significantly reduces viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- In vivo Studies : Animal models have demonstrated promising antitumor activity, with significant reductions in tumor size observed following treatment with the compound .

Metabolic Effects

The compound's ability to modulate metabolic pathways suggests potential applications in treating obesity and related disorders:

- Weight Management : By antagonizing CB1 receptors, it may help reduce food intake and promote weight loss, similar to the effects observed with other CB1 antagonists like rimonabant .

Data Summary Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Metabolic Regulation | CB1 receptor antagonism | |

| Cell Cycle Arrest | G1 phase arrest |

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

- Study on Tumor Models : In a specific study involving xenograft models of breast cancer, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups .

- Metabolic Syndrome Research : Another study focused on metabolic syndrome demonstrated that treatment with this class of compounds led to significant improvements in serum lipid profiles and body weight management in obese mice .

Propriétés

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c21-16-5-3-13(4-6-16)15-11-18(23-12-15)20(27)22-9-10-25-19(26)8-7-17(24-25)14-1-2-14/h3-8,11-12,14,23H,1-2,9-10H2,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWAAIBZQKBIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.